4-(3-Fluorophenoxy)-2,2-dimethylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenoxy)-2,2-dimethylbutanenitrile is an organic compound with a complex structure that includes a fluorophenoxy group attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenoxy)-2,2-dimethylbutanenitrile typically involves the reaction of 3-fluorophenol with 2,2-dimethylbutanenitrile under specific conditions. One common method involves the use of an inorganic base to facilitate the reaction, which is then followed by crystallization to purify the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of safer and more environmentally friendly reagents is also a consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenoxy)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom or other groups are replaced by different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(3-Fluorophenoxy)-2,2-dimethylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 4-(3-Fluorophenoxy)-2,2-dimethylbutanenitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines: These compounds share a similar phenoxy group and have been studied for their herbicidal activity.
4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide: This compound is used as a synthetic intermediate in the production of pharmaceuticals.
Uniqueness
4-(3-Fluorophenoxy)-2,2-dimethylbutanenitrile is unique due to its specific structural features, such as the fluorophenoxy group and the butanenitrile backbone. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14FNO |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
4-(3-fluorophenoxy)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C12H14FNO/c1-12(2,9-14)6-7-15-11-5-3-4-10(13)8-11/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
QMWDGGJHRUOUDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOC1=CC(=CC=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.